molecular formula C13H24O3 B12659552 5-Oxotridecanoic acid CAS No. 869-99-8

5-Oxotridecanoic acid

Cat. No.: B12659552
CAS No.: 869-99-8
M. Wt: 228.33 g/mol
InChI Key: LRHLDOVUZVMZHS-UHFFFAOYSA-N
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Description

5-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a derivative of tridecanoic acid, characterized by the presence of a keto group at the fifth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxotridecanoic acid typically involves the oxidation of tridecanoic acid or its derivatives. One common method is the oxidation of 5-hydroxytridecanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Oxotridecanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert it into dicarboxylic acids.

    Reduction: Reduction reactions can yield 5-hydroxytridecanoic acid.

    Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether or tetrahydrofuran (THF).

Major Products:

    Oxidation: Dicarboxylic acids.

    Reduction: 5-Hydroxytridecanoic acid.

    Substitution: Various substituted tridecanoic acid derivatives.

Scientific Research Applications

5-Oxotridecanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in metabolic pathways and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-Oxotridecanoic acid involves its interaction with various molecular targets and pathways. The keto group can form hydrogen bonds and participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions with biological molecules. In metabolic pathways, it may act as an intermediate, undergoing enzymatic transformations that contribute to its biological effects.

Comparison with Similar Compounds

    Tridecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the keto group.

    5-Hydroxytridecanoic acid: A hydroxylated derivative of tridecanoic acid.

    13-Oxotridecanoic acid: Another keto derivative with the keto group at a different position.

Uniqueness: 5-Oxotridecanoic acid is unique due to the presence of the keto group at the fifth carbon position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

869-99-8

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

5-oxotridecanoic acid

InChI

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-9-12(14)10-8-11-13(15)16/h2-11H2,1H3,(H,15,16)

InChI Key

LRHLDOVUZVMZHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)CCCC(=O)O

Origin of Product

United States

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